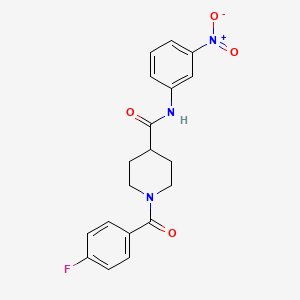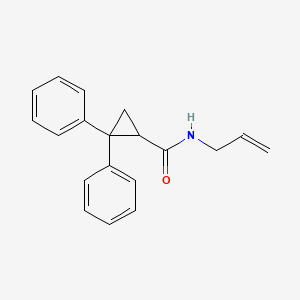
2,2-diphenyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide is an organic compound with the molecular formula C20H19NO This compound is characterized by a cyclopropane ring substituted with two phenyl groups and an amide group attached to a prop-2-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method involves the reaction of diphenylcyclopropanecarboxylic acid with prop-2-en-1-amine under dehydrating conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-diphenyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted cyclopropanecarboxamide derivatives.
科学的研究の応用
2,2-diphenyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-diphenyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,2-diphenyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
2,2-diphenyl-N-(prop-2-en-1-yl)acetamide: This compound has a similar structure but lacks the cyclopropane ring, which may result in different chemical and biological properties.
2,2-diphenyl-1-picrylhydrazyl: This compound contains a diphenyl group but has different functional groups, leading to distinct reactivity and applications.
2-isopropenylaniline: This compound has a similar prop-2-en-1-yl group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
特性
IUPAC Name |
2,2-diphenyl-N-prop-2-enylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-2-13-20-18(21)17-14-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOWIYACDSMUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5082130.png)
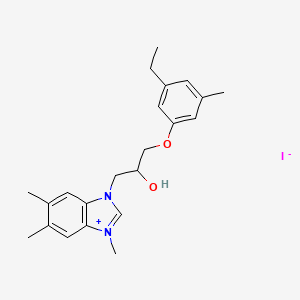
![N-propan-2-yl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B5082140.png)
![methyl 4-{[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5082146.png)
![2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B5082147.png)
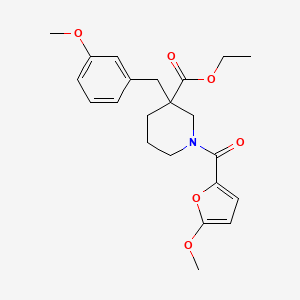
![N'-[(3-bromo-4-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5082164.png)
![3'-(methylsulfanyl)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5082170.png)
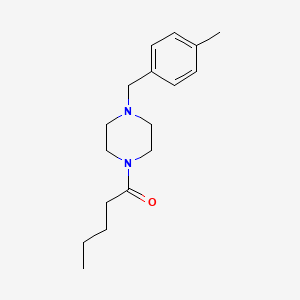
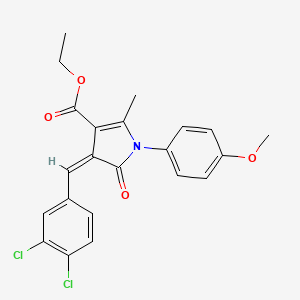
![1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylthiourea](/img/structure/B5082192.png)
![6-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5082205.png)
![methyl 4-[5-[[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5082223.png)
